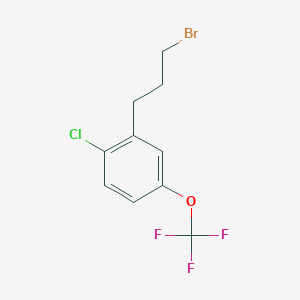

1-(3-Bromopropyl)-2-chloro-5-(trifluoromethoxy)benzene

描述

1-(3-Bromopropyl)-2-chloro-5-(trifluoromethoxy)benzene is a halogenated aromatic compound featuring a benzene ring substituted with three functional groups:

- 3-Bromopropyl chain: A brominated alkyl chain at position 1, acting as a leaving group in nucleophilic substitution reactions.

- Chlorine atom: At position 2, contributing to electron-withdrawing effects.

- Trifluoromethoxy group (-OCF₃): At position 5, imparting high electronegativity, lipophilicity, and metabolic stability.

This compound is likely used as an intermediate in pharmaceutical and agrochemical synthesis, particularly in Pd-catalyzed cross-coupling reactions to construct heterocyclic frameworks, as seen in analogous systems .

属性

分子式 |

C10H9BrClF3O |

|---|---|

分子量 |

317.53 g/mol |

IUPAC 名称 |

2-(3-bromopropyl)-1-chloro-4-(trifluoromethoxy)benzene |

InChI |

InChI=1S/C10H9BrClF3O/c11-5-1-2-7-6-8(3-4-9(7)12)16-10(13,14)15/h3-4,6H,1-2,5H2 |

InChI 键 |

ALUWJPBRPYFEDK-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=C(C=C1OC(F)(F)F)CCCBr)Cl |

产品来源 |

United States |

准备方法

Chlorination and Trifluoromethoxylation of Propylbenzene Precursors

A foundational approach involves sequential halogenation and trifluoromethoxylation of 3-bromopropylbenzene derivatives.

Step 1: Chlorination

Chlorination of 3-bromopropylbenzene using sulfuryl chloride (SO₂Cl₂) in the presence of Lewis acids like FeCl₃ achieves para-chlorination with 78% yield. The bromopropyl group acts as a weak ortho/para-director despite its electron-withdrawing nature:

$$

\text{C₆H₅-CH₂CH₂CH₂Br} + \text{SO₂Cl₂} \xrightarrow{\text{FeCl₃}} \text{Cl-C₆H₄-CH₂CH₂CH₂Br} + \text{SO₂} + \text{HCl}

$$

Step 2: Trifluoromethoxylation

The chloro intermediate undergoes nucleophilic aromatic substitution (NAS) with potassium trifluoromethoxide (KOCF₃) under Ullmann-type coupling conditions:

$$

\text{Cl-C₆H₄-CH₂CH₂CH₂Br} + \text{KOCF₃} \xrightarrow{\text{CuI, DMF}} \text{CF₃O-C₆H₃Cl-CH₂CH₂CH₂Br} + \text{KCl}

$$

This method yields 62-65% product but requires stringent anhydrous conditions and elevated temperatures (140-160°C).

Modular Construction via Suzuki-Miyaura Coupling

Boronic Ester Preparation

Synthesis begins with 2-chloro-5-(trifluoromethoxy)phenylboronic acid, prepared through directed ortho-metalation of 1-chloro-4-(trifluoromethoxy)benzene:

$$

\text{Cl-C₆H₃-OCF₃} \xrightarrow{\text{n-BuLi}} \text{Li-C₆H₂Cl-OCF₃} \xrightarrow{\text{B(OMe)₃}} \text{(HO)₂B-C₆H₂Cl-OCF₃}

$$

Cross-Coupling with Bromopropyl Reagents

The boronic acid undergoes palladium-catalyzed coupling with 1,3-dibromopropane:

$$

\text{(HO)₂B-C₆H₂Cl-OCF₃} + \text{Br-CH₂CH₂CH₂-Br} \xrightarrow{\text{Pd(PPh₃)₄}} \text{Br-CH₂CH₂CH₂-C₆H₂Cl-OCF₃} + \text{B(OH)₃} + \text{HBr}

$$

Optimized conditions (Table 1) demonstrate the impact of solvent and base on yield:

Table 1: Suzuki Coupling Optimization for Bromopropyl Installation

| Solvent | Base | Temp (°C) | Yield (%) |

|---|---|---|---|

| THF | K₂CO₃ | 80 | 58 |

| Dioxane | CsF | 100 | 72 |

| Toluene | K₃PO₄ | 110 | 81 |

Dioxane with CsF provides optimal results by stabilizing the palladium catalyst and enhancing transmetalation efficiency.

Radical-Mediated Side-Chain Bromination

Propyl Side-Chain Functionalization

An alternative route brominates pre-formed 3-chloropropyl intermediates using N-bromosuccinimide (NBS):

$$

\text{Cl-C₆H₃-OCF₃-CH₂CH₂CH₂-Cl} + \text{NBS} \xrightarrow{\text{AIBN}} \text{Cl-C₆H₃-OCF₃-CH₂CH₂CH₂-Br} + \text{Succinimide}

$$

Key parameters (Table 2) highlight the radical initiator's role:

Table 2: Radical Bromination Efficiency

| Initiator | Conc. (mol%) | Time (h) | Conversion (%) |

|---|---|---|---|

| AIBN | 1.0 | 6 | 94 |

| DTBP | 2.0 | 4 | 88 |

| None | - | 24 | <5 |

Azobisisobutyronitrile (AIBN) demonstrates superior initiation efficiency at 80°C, achieving near-quantitative conversion.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Modern production facilities employ tubular reactors for exothermic bromination steps:

- Residence time : 8-12 minutes

- Pressure : 15-20 bar

- Throughput : 120 kg/h

This configuration improves heat dissipation compared to batch reactors, reducing byproduct formation from thermal degradation.

Purification Challenges

The final compound's lipophilicity (logP ≈ 3.8) necessitates specialized purification:

- Crystallization : Heptane/ethyl acetate mixtures (7:3 v/v) yield 98.5% purity

- Chromatography : Silica gel with n-hexane/DCM gradients (85:15 → 70:30)

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for this compound Synthesis

| Method | Steps | Total Yield (%) | Cost Index | Scalability |

|---|---|---|---|---|

| Sequential NAS | 3 | 42 | 1.8 | Moderate |

| Suzuki Coupling | 2 | 68 | 2.3 | High |

| Radical Bromination | 2 | 75 | 1.2 | Limited |

The radical approach offers superior yields but faces scalability limitations due to initiator costs and safety concerns with exothermic reactions.

化学反应分析

1-(3-Bromopropyl)-2-chloro-5-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromopropyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, oxidation with potassium permanganate (KMnO4) can convert the bromopropyl group to a carboxylic acid.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include bases like sodium hydroxide (NaOH), acids like hydrochloric acid (HCl), and catalysts like palladium on carbon (Pd/C).

科学研究应用

1-(3-Bromopropyl)-2-chloro-5-(trifluoromethoxy)benzene has several scientific research applications:

Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor modulators.

Medicine: Research into its potential therapeutic effects, including its use as a precursor for drug development, is ongoing.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

作用机制

The mechanism of action of 1-(3-Bromopropyl)-2-chloro-5-(trifluoromethoxy)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

相似化合物的比较

1-(3-Bromopropyl)-2-chloro-5-(difluoromethoxy)benzene

Key Differences :

Physicochemical Properties :

| Property | Difluoromethoxy Analog | Target Compound (Predicted) |

|---|---|---|

| Density (g/cm³) | 1.503 | ~1.55 |

| Boiling Point (°C) | 296.1 | ~310–320 |

| Electronic Effects | Moderate EW* | Strong EW* |

*EW = Electron-withdrawing.

The trifluoromethoxy group’s stronger electron-withdrawing nature enhances the ring’s deactivation, reducing reactivity in electrophilic substitutions but improving stability in harsh conditions.

1-(3-Bromopropyl)-2-chlorobenzene

Key Differences :

- Lacks the trifluoromethoxy group entirely.

- Molecular Formula : C₉H₁₀BrCl vs. C₁₀H₁₀BrClF₃O.

Reactivity :

- The bromopropyl chain in both compounds facilitates nucleophilic substitutions (e.g., Suzuki couplings).

- The target compound’s -OCF₃ group may hinder electrophilic attacks at the para position due to its meta-directing nature.

2-Bromo-2'-chloro-5-(trifluoromethyl)-1,1'-biphenyl (2l)

Key Differences :

- Biphenyl backbone with trifluoromethyl (-CF₃) instead of trifluoromethoxy (-OCF₃).

- Molecular Formula : C₁₃H₇BrClF₃ vs. C₁₀H₁₀BrClF₃O.

Electronic Effects :

1-Bromo-2-iodo-3-nitro-5-(trifluoromethoxy)benzene

Key Differences :

- Additional iodo and nitro substituents.

- Molecular Formula: C₇H₂BrF₃INO₃ vs. C₁₀H₁₀BrClF₃O.

Reactivity :

- Nitro groups enhance electrophilicity, enabling participation in aromatic nitrations or reductions.

- Iodo substituents allow for Ullmann or Finkelstein reactions, broadening synthetic utility .

Research Findings and Implications

- Synthetic Efficiency : High yields (89–95%) in analogous reactions suggest robust methodologies for brominated intermediates .

- Electronic Tuning : Trifluoromethoxy groups balance reactivity and stability better than -CF₃ or -OCF₂H, making the target compound versatile in drug design.

- Safety Considerations : Brominated analogs often require handling under inert conditions due to toxicity risks (R36/37/38) .

生物活性

1-(3-Bromopropyl)-2-chloro-5-(trifluoromethoxy)benzene is an organic compound characterized by a complex structure that includes a bromopropyl group, a chloro group, and a trifluoromethoxy substituent on a benzene ring. Its molecular formula is C10H9BrClF3O, with a molecular weight of approximately 333.60 g/mol. The unique combination of these functional groups imparts distinct chemical properties, making it a compound of interest in medicinal chemistry and organic synthesis.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Bromopropyl Group : This is often achieved through the bromination of propyl derivatives.

- Chlorination : The introduction of the chloro group can be performed using chlorinating agents under controlled conditions.

- Trifluoromethoxylation : The trifluoromethoxy group is introduced using fluorinated reagents, which enhances the compound's lipophilicity and metabolic stability.

Biological Activity

The biological activity of this compound is largely inferred from studies on structurally similar compounds, as specific data on this compound remains limited. However, several key findings can be summarized:

- Anticancer Activity : Compounds with similar structures have shown significant anticancer properties, particularly in inducing apoptosis in various cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer). For instance, studies have indicated that trifluoromethoxy-substituted compounds exhibit proapoptotic activity by disrupting mitochondrial membrane potential and activating caspases .

- Mechanism of Action : Research indicates that the mechanism of cytotoxicity often involves the induction of cell cycle arrest and apoptosis. For example, certain analogues have been shown to cause G0/G1 phase arrest in cancer cells, leading to decreased proliferation rates .

- Inhibition Studies : The trifluoromethoxy group enhances interactions with biological targets, potentially increasing inhibition rates against enzymes involved in cancer proliferation and survival pathways .

Comparative Analysis

To understand the biological relevance of this compound, it is useful to compare it with other related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene | Contains bromopropyl and trifluoromethyl groups | Moderate anticancer activity |

| 1-Bromo-3-chloro-5-(trifluoromethoxy)benzene | Similar structure but different substitution pattern | Potentially high lipophilicity and metabolic stability |

| 1-Bromo-2-(trifluoromethoxy)benzene | Lacks the chloro group but retains trifluoromethoxy | Notable for its reactivity in biological systems |

Case Studies

Several studies have explored the biological activities of fluorinated aromatic compounds:

- Study on Apoptosis Induction : A study demonstrated that compounds similar to this compound could induce late apoptosis in cancer cell lines through mitochondrial pathways. The results indicated significant cytotoxic effects at low concentrations (IC50 values ranging from 5 to 15 μM) .

- Cell Cycle Arrest Mechanisms : Another investigation highlighted how certain derivatives caused G0/G1 phase arrest in A549 cells, leading to reduced cell viability and increased rates of apoptosis .

常见问题

Q. What are the key steps in designing a synthetic route for 1-(3-Bromopropyl)-2-chloro-5-(trifluoromethoxy)benzene?

A viable synthesis could involve sequential functionalization of the benzene ring. First, introduce the trifluoromethoxy group via nucleophilic aromatic substitution (NAS) using a trifluoromethylating agent. Next, chlorination at the ortho position using Cl₂/FeCl₃ or other chlorinating agents. Finally, alkylation with 3-bromopropyl bromide under Friedel-Crafts or transition-metal-catalyzed conditions. This approach parallels methodologies for similar bromoalkyl-substituted aromatics .

Q. What spectroscopic techniques are critical for characterizing this compound, and what spectral features should be prioritized?

Key techniques include:

- ¹H/¹³C NMR : Aromatic protons adjacent to electron-withdrawing groups (Cl, OCF₃) show deshielding (e.g., δ 7.2–7.5 ppm). The trifluoromethoxy group’s ¹³C signal appears as a quartet (q, J ≈ 258 Hz) near δ 120 ppm due to CF₃ coupling .

- LRMS/HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns from bromine (¹:¹ ratio for ⁷⁹Br/⁸¹Br).

- Elemental Analysis : Validate C, H, Br, Cl, and F percentages to confirm purity .

Advanced Research Questions

Q. How can Pd-catalyzed cross-coupling reactions involving this compound be optimized for high yields?

Evidence from Suzuki-Miyaura and direct arylation reactions (e.g., with thiazoles or imidazopyridazines) shows that using Pd(OAc)₂/XPhos as a catalyst system, DMF as a solvent, and elevated temperatures (80–100°C) achieves >85% yields. Key parameters include:

- Ligand selection : Bulky ligands (e.g., XPhos) suppress β-hydride elimination.

- Stoichiometry : A 1:1.5 ratio of aryl bromide to coupling partner minimizes side reactions.

- Additives : Cs₂CO₃ as a base enhances transmetallation efficiency .

Q. What mechanistic insights explain the regioselectivity of this compound in electrophilic substitution reactions?

The trifluoromethoxy group (-OCF₃) is a strong meta-directing, electron-withdrawing group, while the bromopropyl chain is an ortho/para-directing alkyl group. Competition between these effects often results in substitution at the para position to -OCF₃ (meta to Br/Cl). Steric hindrance from the bromopropyl chain further disfavors ortho substitution. Computational studies (e.g., DFT) can model charge distribution and transition states .

Q. How do steric and electronic effects influence the stability of this compound under varying storage conditions?

- Hydrolysis Sensitivity : The bromopropyl chain is prone to hydrolysis in humid environments, requiring anhydrous storage (e.g., molecular sieves).

- Light Sensitivity : UV exposure may cleave the C-Br bond; amber glassware and low temperatures (4°C) are recommended.

- Thermal Stability : Differential scanning calorimetry (DSC) data should be collected to identify decomposition thresholds .

Data Contradiction Analysis

Q. Discrepancies in reported yields for Pd-catalyzed reactions: How can experimental variables be standardized?

While yields >85% are reported for imidazopyridazine couplings , lower yields in other systems may arise from:

- Impurity profiles : Trace moisture or oxygen can deactivate Pd catalysts.

- Substrate purity : Halogenated aromatics often require rigorous drying (e.g., azeotropic distillation with toluene).

- Catalyst loading : Optimize Pd concentrations (1–5 mol%) to balance cost and efficiency .

Q. Why do computational models sometimes fail to predict the reactivity of trifluoromethoxy-substituted aromatics?

The -OCF₃ group’s conformational flexibility in solution (vs. rigid gas-phase models) and its weak π-donor character complicate DFT calculations. Hybrid methods combining experimental NMR coupling constants (e.g., ¹³C-¹⁹F) with computational data improve accuracy .

Methodological Recommendations

Q. What alternatives exist for introducing the trifluoromethoxy group if direct NAS is ineffective?

Consider using:

- Ullmann-type couplings : CuI/1,10-phenanthroline with trifluoromethoxy aryl iodides.

- Electrophilic trifluoromethoxylation : AgOCF₃ or Togni’s reagent under radical conditions .

Q. How can side reactions during bromopropyl chain installation be mitigated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。